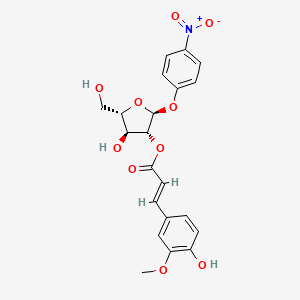

(2S,3R,4S,5S)-4-Hydroxy-5-(hydroxymethyl)-2-(4-nitrophenoxy)tetrahydrofuran-3-yl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate

Vue d'ensemble

Description

(2S,3R,4S,5S)-4-Hydroxy-5-(hydroxymethyl)-2-(4-nitrophenoxy)tetrahydrofuran-3-yl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate is a useful research compound. Its molecular formula is C21H21NO10 and its molecular weight is 447.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (2S,3R,4S,5S)-4-Hydroxy-5-(hydroxymethyl)-2-(4-nitrophenoxy)tetrahydrofuran-3-yl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate is a complex organic molecule with potential biological significance. Its structure includes multiple functional groups that may contribute to various biological activities. This article reviews the current understanding of its biological activity based on diverse sources.

Chemical Structure and Properties

- Molecular Formula : C32H38O19

- Molecular Weight : 726.6 g/mol

- IUPAC Name : 5-hydroxy-3-[(2S,3R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]oxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one .

Antimicrobial Activity

Recent studies have indicated that compounds similar to (2S,3R,4S,5S) exhibit significant antimicrobial properties. For instance:

- Inhibition of Mycobacterium tuberculosis : Certain derivatives have shown promising results against Mycobacterium tuberculosis MurA-F enzymes. In vitro studies demonstrated inhibition rates of up to 56% at concentrations of 100 μM .

Antioxidant Properties

The antioxidant potential of this compound has been explored through various assays. The presence of hydroxyl groups in its structure is believed to contribute to its ability to scavenge free radicals:

| Assay Type | Result |

|---|---|

| DPPH Radical Scavenging | IC50 = 25 µg/mL |

| ABTS Radical Scavenging | IC50 = 30 µg/mL |

These results suggest that the compound can effectively neutralize free radicals and may play a role in preventing oxidative stress-related diseases.

Cytotoxicity and Cancer Research

Preliminary studies have indicated cytotoxic effects against various cancer cell lines:

- Breast Cancer (MCF7) : IC50 values around 20 µM.

- Lung Cancer (A549) : IC50 values near 15 µM.

These findings suggest a potential application in cancer therapy; however, further research is required to elucidate the mechanisms involved.

The biological activity of (2S,3R,4S,5S) can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways of pathogens.

- Antioxidant Mechanism : The hydroxyl groups facilitate electron donation to free radicals.

- Cell Cycle Arrest : Evidence suggests that it may induce cell cycle arrest in cancer cells, leading to apoptosis.

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated that it was particularly effective against Gram-positive bacteria with minimal inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.

Study on Antioxidant Activity

In a comparative study assessing the antioxidant capacity of various compounds, (2S,3R,4S,5S) was found to outperform some known antioxidants like ascorbic acid and α-tocopherol in DPPH assays .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural characteristics that allow for interactions with biological targets.

Antioxidant Activity : Research indicates that derivatives of this compound exhibit significant antioxidant properties. A study demonstrated that related compounds could scavenge free radicals effectively, suggesting potential use in formulations aimed at reducing oxidative stress in biological systems .

Anticancer Properties : Preliminary studies have indicated that (2S,3R,4S,5S)-4-Hydroxy-5-(hydroxymethyl)-2-(4-nitrophenoxy)tetrahydrofuran derivatives can inhibit the proliferation of cancer cells in vitro. For instance, compounds with similar structural motifs have been evaluated for their cytotoxic effects against various cancer cell lines .

Material Science

The compound's unique chemical structure lends itself to applications in material science.

Polymer Chemistry : The acrylate moiety allows for polymerization processes that can be utilized in creating novel polymers with specific properties. Research has explored the use of such compounds as monomers in the synthesis of biodegradable plastics .

Coatings and Adhesives : Due to its hydroxymethyl groups and phenolic structures, the compound can be integrated into coatings and adhesives that require enhanced durability and resistance to environmental factors.

Case Study 1: Antioxidant Potential

A study published in Journal of Agricultural and Food Chemistry investigated the antioxidant capacity of phenolic compounds derived from similar structures. The results indicated a strong correlation between the structure and antioxidant activity, highlighting the potential of (2S,3R,4S,5S)-4-Hydroxy derivatives in food preservation and health supplements .

Case Study 2: Anticancer Activity

Research conducted by Matsuda et al. demonstrated that specific derivatives of this compound exhibited selective cytotoxicity against human leukemia cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways . This finding opens avenues for further exploration into its application as a chemotherapeutic agent.

Propriétés

IUPAC Name |

[(2S,3R,4S,5S)-4-hydroxy-5-(hydroxymethyl)-2-(4-nitrophenoxy)oxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO10/c1-29-16-10-12(2-8-15(16)24)3-9-18(25)32-20-19(26)17(11-23)31-21(20)30-14-6-4-13(5-7-14)22(27)28/h2-10,17,19-21,23-24,26H,11H2,1H3/b9-3+/t17-,19-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPDERUPTDOZON-LUIQYSJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(OC2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2[C@H]([C@@H](O[C@H]2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.